2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE is an organic compound that features a morpholine ring, a phenyl group, and a sulfone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE typically involves the reaction of morpholine with phenyl sulfone under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of phenyl sulfone. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: The compound can be reduced to form sulfides or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one: This compound also contains a morpholine ring and a phenyl group but differs in its overall structure and functional groups.
2-(4-Morpholinyl)-8-phenyl-chromone: Similar in containing a morpholine ring and a phenyl group, but with different chemical properties and applications.
Uniqueness
2-(BENZENESULFONYL)-1-(MORPHOLIN-4-YL)ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C12H15NO4S |
---|---|
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C12H15NO4S/c14-12(13-6-8-17-9-7-13)10-18(15,16)11-4-2-1-3-5-11/h1-5H,6-10H2 |
InChI-Schlüssel |
GLXZEHPWBMHFJD-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.